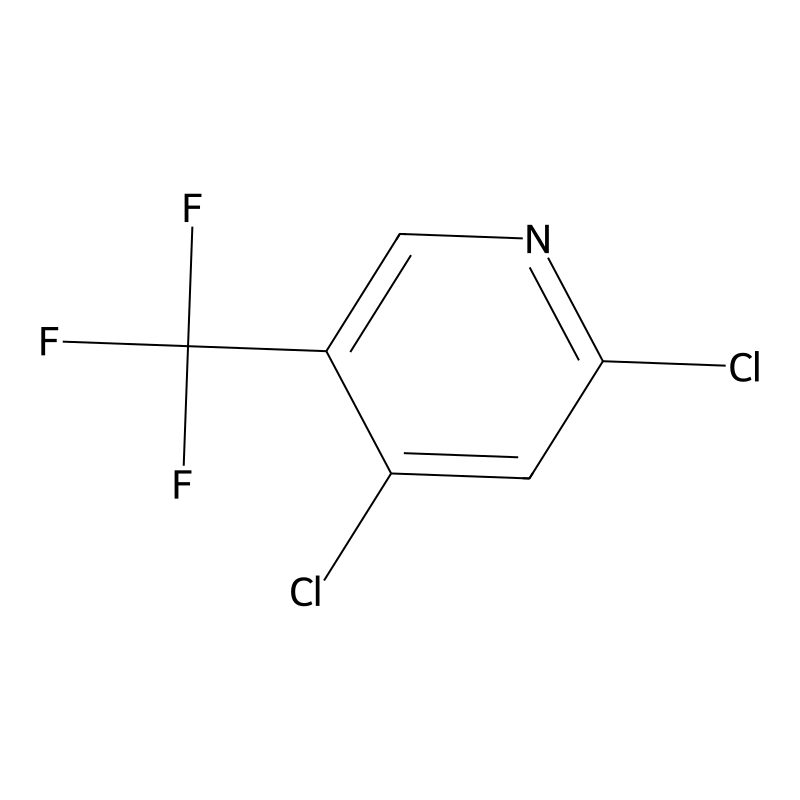2,4-Dichloro-5-(trifluoromethyl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical Industry
Summary of Application: 2,4-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products.
Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported.
Results or Outcomes: Fluazifop-butyl was the first 2,3,5-DCTF derivative introduced to the agrochemical market, and since then, more than 20 new 2,3,5-DCTF-containing agrochemicals have acquired ISO common names.
Pharmaceutical Industry
Summary of Application: Several 2,3,5-DCTF derivatives are also used in the pharmaceutical and veterinary industries.
Methods of Application: The synthesis of 2,3,5-DCTF for pharmaceutical applications involves similar methods as those used in the agrochemical industry.
Pesticide Development
Summary of Application: Trifluoromethylpyridine (TFMP) and its intermediates, including 2,4-Dichloro-5-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds.
Results or Outcomes: The demand for TFMP derivatives has been increasing steadily in the last 30 years.
Disease Control
Summary of Application: TFMP and its intermediates are also used in the development of pesticides that protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes.
Results or Outcomes: The development of these disease-controlling pesticides is an ongoing research topic, and many candidates are currently undergoing clinical trials.
Functional Materials Development
Summary of Application: Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine.
Methods of Application: The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine for functional materials development involves similar methods as those used in the agrochemical and pharmaceutical industries.
Results or Outcomes: The development of these functional materials is an ongoing research topic, and many candidates are currently undergoing trials.
Disease Vector Control
2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₆H₂Cl₂F₃N. This compound features a pyridine ring that is substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 5. The presence of these substituents significantly influences the compound's chemical reactivity and biological activity, making it an important intermediate in various synthetic pathways, particularly in the fields of agrochemicals and pharmaceuticals .
2,4-Dichloro-5-(trifluoromethyl)pyridine exhibits notable biological activity. The trifluoromethyl group enhances its potency and selectivity towards certain biological targets. Research indicates that compounds with trifluoromethyl groups can influence various biochemical pathways, including those involving aromatic coupling and radical trifluoromethylation. This compound has shown potential in targeting enzymes critical for metabolic processes, thereby contributing to its utility in drug discovery .
Several methods have been reported for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyridine:
- Palladium-Catalyzed Monoalkoxycarbonylation: This method involves the introduction of an alkoxycarbonyl group using palladium catalysts.
- Fluorination Reactions: The compound can be synthesized by reacting 2-chloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride in the presence of metal halide catalysts under superatmospheric pressure .
- Vapor-Phase Reactions: A simultaneous vapor-phase reaction can also be employed to produce this compound efficiently .
These methods highlight the versatility in synthesizing this compound, allowing for variations based on desired yield and purity.
The applications of 2,4-dichloro-5-(trifluoromethyl)pyridine are significant across multiple fields:
- Pesticide Synthesis: It is extensively used in developing pesticides due to its structural properties that enhance effectiveness against pests .
- Pharmaceutical Intermediates: This compound serves as an important intermediate in pharmaceutical chemistry, contributing to the synthesis of complex molecular structures found in various drugs.
- Catalyst Role: It can act as a catalyst in several
Research on interaction studies involving 2,4-dichloro-5-(trifluoromethyl)pyridine indicates its potential to engage with biological targets through specific binding interactions. The trifluoromethyl group is believed to play a crucial role in enhancing these interactions via hydrogen bonding and other non-covalent interactions with target proteins. Studies have shown that this compound can improve drug potency by optimizing binding affinity towards enzymes involved in metabolic pathways .
When comparing 2,4-dichloro-5-(trifluoromethyl)pyridine with similar compounds, several key differences and similarities arise:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Similar chlorination pattern but different positioning | Different reactivity due to substitution positions |
| 2-Chloro-5-(trifluoromethyl)pyridine | Only one chlorine atom; simpler structure | Less complex reactivity compared to 2,4-Dichloro |
| 3-Chloro-4-(trifluoromethyl)pyridine | Chlorine at different position; retains trifluoromethyl | Variation in biological activity due to structure |
These comparisons highlight how structural modifications influence reactivity and application potential.








